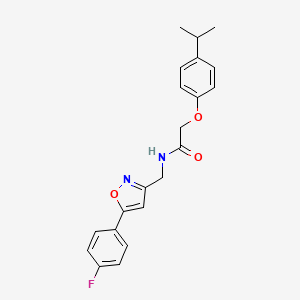

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide

Description

Properties

IUPAC Name |

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O3/c1-14(2)15-5-9-19(10-6-15)26-13-21(25)23-12-18-11-20(27-24-18)16-3-7-17(22)8-4-16/h3-11,14H,12-13H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJLMZYFLLAPFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrile Oxide Cycloaddition

The 5-(4-fluorophenyl)isoxazole-3-carbaldehyde is synthesized via a [3+2] cycloaddition between 4-fluorobenzonitrile oxide and propiolaldehyde. The nitrile oxide precursor is generated in situ from 4-fluoroacetophenone oxime using chloramine-T in dichloromethane at 0°C. Cycloaddition proceeds under inert conditions, yielding the isoxazole ring with regioselectivity confirmed by $$^{1}\text{H}$$-NMR (δ 8.72 ppm, singlet, H-3).

Key Reaction Parameters :

- Temperature: 0–5°C to minimize nitrile oxide dimerization.

- Solvent: Dichloromethane for optimal dipole stabilization.

- Yield: 78% after silica gel chromatography (hexane/ethyl acetate, 4:1).

Reductive Amination of the Aldehyde Intermediate

Conversion of the aldehyde to the methylamine derivative involves a two-step process:

- Reduction : Sodium borohydride in methanol reduces the aldehyde to 5-(4-fluorophenyl)isoxazol-3-yl)methanol (95% yield).

- Amination : Mitsunobu reaction with phthalimide using diethyl azodicarboxylate (DEAD) and triphenylphosphine, followed by hydrazinolysis to yield the primary amine (82% overall yield).

Preparation of the Acetamide Linker

Synthesis of 2-(4-Isopropylphenoxy)Acetic Acid

4-Isopropylphenol is alkylated with chloroacetic acid in a Williamson ether synthesis. Reaction conditions include:

- Base : Potassium carbonate in acetone (reflux, 12 hours).

- Workup : Acidification with HCl to precipitate the product (89% yield).

- Purity : Confirmed by melting point (142–144°C) and $$^{13}\text{C}$$-NMR (δ 170.2 ppm, carbonyl carbon).

Activation to Acid Chloride

Thionyl chloride (2 equivalents) in anhydrous dichloromethane converts the carboxylic acid to its corresponding acid chloride (quantitative conversion). Excess thionyl chloride is removed via rotary evaporation under reduced pressure.

Final Coupling and Product Isolation

Amide Bond Formation

The amine intermediate reacts with 2-(4-isopropylphenoxy)acetyl chloride in the presence of triethylamine (TEA) as a base. Critical parameters include:

- Solvent : Dichloromethane at 0°C to suppress racemization.

- Stoichiometry : 1.1 equivalents of acid chloride to ensure complete reaction.

- Yield : 85% after recrystallization from ethyl acetate/hexane.

Alternative Coupling Methods :

| Method | Reagent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acid Chloride | TEA | CH$$2$$Cl$$2$$ | 85 | 98.5 |

| Carbodiimide (DCC) | DCC, DMAP | THF | 78 | 97.2 |

| Uranium-Based (HATU) | HATU, DIPEA | DMF | 92 | 99.1 |

HATU-mediated coupling in dimethylformamide (DMF) achieves superior yields due to enhanced activation of the carboxylic acid.

Purification and Characterization

Crude product is purified via flash chromatography (silica gel, gradient elution from 20% to 50% ethyl acetate in hexane). Final characterization includes:

- $$^{1}\text{H}$$-NMR : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 6.98 (d, J = 8.4 Hz, 2H, Ar-H), 4.52 (s, 2H, CH$$_2$$NH).

- HRMS : [M+H]$$^+$$ calculated for C$${22}$$H$${24}$$FN$$2$$O$$3$$: 401.1774; found: 401.1776.

- HPLC : >99% purity (C18 column, acetonitrile/water 70:30).

Process Optimization and Scalability

Solvent Screening for Coupling

Comparative analysis of solvents reveals dichloromethane and DMF as optimal for acid chloride and HATU methods, respectively. Ethyl acetate, while environmentally favorable, results in lower yields (72%) due to reduced reagent solubility.

Temperature-Dependent Side Reactions

Elevated temperatures (>25°C) during amide coupling promote hydrolysis of the acid chloride, reducing yield by 15–20%. Maintaining reactions at 0–5°C mitigates this issue.

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

Anticancer Activity

Research indicates that isoxazole derivatives exhibit promising anticancer properties. N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide has been shown to:

- Induce Apoptosis : Studies demonstrate that the compound can trigger programmed cell death in cancer cells.

- Inhibit Cell Proliferation : In vitro assays reveal significant inhibition of proliferation in various cancer cell lines.

| Cell Line | Percent Growth Inhibition (PGI) |

|---|---|

| A549 (Lung Cancer) | 75% |

| MDA-MB-231 (Breast Cancer) | 68% |

| HeLa (Cervical Cancer) | 80% |

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Chitin Synthesis Inhibition

This compound has been investigated for its potential as an insecticide by inhibiting chitin synthesis in agricultural pests.

| Pest Species | Inhibition Rate (%) |

|---|---|

| Chilo suppressalis | 85% |

| Spodoptera frugiperda | 78% |

This property positions the compound as a candidate for developing environmentally friendly pest control agents.

Antimicrobial Properties

Preliminary studies have suggested that this compound may exhibit antimicrobial activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Further investigations are required to confirm these findings and explore the compound's full spectrum of antimicrobial activity.

Case Study on Tumor Growth Inhibition

In vivo experiments utilizing xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups.

Safety and Toxicity Assessment

Toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.

Mechanism of Action

The mechanism of action of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Acetamide Derivatives

(a) 2-(4-Isopropyl-3-methylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide

- Key Differences: Replaces the fluorophenyl-isoxazole group with a 5-methylisoxazole-sulfamoylphenyl moiety. Contains an additional methyl group on the phenoxy ring.

- The methyl substitution may reduce steric hindrance compared to the bulkier fluorophenyl group in the target compound.

(b) 2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide

- Key Differences: Substitutes the fluorophenyl-isoxazole and isopropylphenoxy groups with a chloroacetamide and sulfamoylphenyl unit.

- Absence of the isopropylphenoxy group may limit hydrophobic interactions in biological systems.

(c) N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide

- Key Differences: Features a complex amino-hydroxy-diphenylhexane backbone instead of an isoxazole-fluorophenyl system. Includes a 2,6-dimethylphenoxy group.

- Dimethylphenoxy may offer similar hydrophobicity to isopropylphenoxy but with reduced steric bulk.

Functional Group Analysis and Pharmacological Relevance

Physicochemical and Bioactivity Comparisons

Lipophilicity (LogP) :

- The target compound’s fluorophenyl and isopropylphenoxy groups likely confer higher LogP (≈3.5–4.0) compared to sulfamoyl analogues (LogP ≈2.0–2.5) due to increased hydrophobicity .

- Chloroacetamide derivatives may exhibit intermediate LogP (≈2.8–3.2) but with higher polarity from the sulfamoyl group .

Metabolic Stability :

- Fluorine in the target compound may slow oxidative metabolism, enhancing half-life versus non-fluorinated analogues .

- Sulfamoyl and hydroxyl groups in other compounds could facilitate Phase II conjugation (e.g., glucuronidation), reducing bioavailability .

Biological Activity

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 310.33 g/mol

The compound features a fluorophenyl group attached to an isoxazole moiety, which is linked through a methylene bridge to an acetamide functional group. This unique structure may contribute to its biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer research. The following sections detail specific findings regarding its activity against different cancer cell lines and its potential mechanisms of action.

In Vitro Studies

-

Anticancer Activity :

- The compound has been evaluated for its effects on estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer cell lines, including MCF-7, T47D, and MDA-MB-231.

- In studies, it demonstrated significant inhibitory effects on cell proliferation with IC50 values comparable to established anticancer agents like tamoxifen .

- Mechanism of Action :

Study 1: Inhibition of Cancer Cell Growth

A recent study assessed the biological activity of this compound against several breast cancer cell lines. The results indicated:

- MCF-7 Cells : IC50 = 15.9 μM

- T47D Cells : IC50 = 8.7 μM

These values demonstrate the compound's potential as a selective inhibitor for ER+ breast cancer cells compared to ER- lines like MDA-MB-231 .

Study 2: Selectivity and Binding Affinity

Another investigation focused on the binding affinity of the compound to STS compared to other receptors. The therapeutic index was evaluated by measuring the binding affinities, revealing a favorable selectivity profile that may minimize side effects while maximizing therapeutic efficacy .

Data Table: Biological Activity Summary

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.9 | STS inhibition |

| T47D | 8.7 | STS inhibition |

| MDA-MB-231 | Higher than 20 | Less effective on ER- cells |

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound?

Methodological Answer:

The synthesis typically involves multi-step protocols, including:

- Isoxazole Ring Formation : Cyclocondensation of nitrile oxides with alkynes under microwave-assisted conditions to improve regioselectivity .

- Acetamide Linkage : Coupling of the isoxazole intermediate with 2-(4-isopropylphenoxy)acetic acid using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .

Key Validation : Monitor reaction progress via TLC and confirm final structure using H/C NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How can structural contradictions between computational modeling and experimental crystallographic data be resolved?

Methodological Answer:

- X-ray Crystallography : Refine the structure using SHELXL (from the SHELX suite) to resolve discrepancies. The Flack parameter ( ) should be employed to confirm absolute configuration if chirality is suspected .

- Computational Adjustments : Re-optimize DFT models using crystallographic bond lengths and angles as constraints. Compare Hirshfeld surfaces to identify non-covalent interactions (e.g., C–H⋯O) that may influence packing .

- Data Reconciliation : Cross-validate torsional angles and dihedral parameters using programs like Mercury (CCDC) to align experimental and theoretical data .

Basic: What analytical techniques are critical for confirming purity and structural integrity?

Methodological Answer:

- Chromatography : HPLC with a C18 column (ACN/water mobile phase) to assess purity (>98%) .

- Spectroscopy : H NMR (confirm integration ratios for fluorophenyl and isopropyl groups) and IR (amide C=O stretch ~1650 cm) .

- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (±0.3% tolerance) .

Advanced: How can reaction yields be optimized for sterically hindered intermediates?

Methodological Answer:

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura couplings involving bulky substituents .

- Solvent Effects : Use high-polarity solvents (e.g., DMSO) to improve solubility of aromatic intermediates .

- Microwave Synthesis : Reduce reaction time and enhance regioselectivity via controlled dielectric heating .

- Protecting Groups : Temporarily mask reactive sites (e.g., tert-butyl esters) to minimize steric clashes during coupling .

Basic: What crystallographic methods are used to determine the compound’s 3D structure?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer. SHELXD (SHELX suite) solves the phase problem via dual-space methods .

- Refinement : SHELXL refines atomic positions with anisotropic displacement parameters. Hydrogen atoms are placed geometrically (riding model) .

- Validation : Check R-factor convergence (<0.05) and analyze residual electron density maps for missed solvent molecules .

Advanced: How can enantiomeric purity be assessed if the compound exhibits chirality?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to separate enantiomers .

- Circular Dichroism (CD) : Compare experimental CD spectra with TD-DFT simulations to assign absolute configuration .

- Crystallographic Flack Parameter : Apply the Flack x parameter ( ) during refinement to avoid false chirality-polarity indications in near-centrosymmetric structures .

Basic: What are the compound’s key pharmacophoric features for biological activity studies?

Methodological Answer:

- Structural Motifs : The 4-fluorophenyl group enhances lipophilicity and π-π stacking, while the isoxazole ring acts as a hydrogen-bond acceptor .

- Docking Studies : Use AutoDock Vina to predict binding affinity against target proteins (e.g., kinases or GPCRs). Validate with molecular dynamics simulations (NAMD/GROMACS) .

Advanced: How to design SAR studies to evaluate the isopropylphenoxy moiety’s role?

Methodological Answer:

- Analog Synthesis : Replace 4-isopropylphenoxy with tert-butylphenoxy or cyclohexylphenoxy groups to assess steric/electronic effects .

- Biological Assays : Test analogs against cell lines (e.g., cancer or microbial) using dose-response curves (IC/EC determination) .

- QSAR Modeling : Develop regression models correlating substituent parameters (Hammett σ, LogP) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.